Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate is a complex organic molecule that integrates several functional groups, including thiazole and nicotinamide. This compound is of interest due to its potential pharmacological properties and its application in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate typically involves a multi-step synthetic process. Key steps may include:
Synthesis of the thiazole core: : This can be achieved via the Hantzsch thiazole synthesis, involving the condensation of α-halocarbonyl compounds with thioamides.
Functionalization of the thiazole ring: : Introduction of the nicotinamide moiety may be performed through a coupling reaction, such as a nucleophilic substitution.
Esterification: : The final step often involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst, producing the ethyl ester.
Industrial Production Methods
Scaling up to industrial production involves optimizing these reactions for higher yields and purity, often utilizing continuous flow chemistry to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: : Reduction of the nitro groups on the nicotinamide moiety can be achieved using hydrogenation techniques.
Substitution: : Various substitution reactions, especially electrophilic substitutions on the thiazole ring, can be performed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles such as amines.
Major Products Formed
The reactions primarily produce derivatives of the original molecule with modified functional groups, depending on the specific reaction conditions used.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its bioactivity, including potential anti-inflammatory and antimicrobial properties.
Medicine: : Explored for its potential as a pharmaceutical agent due to its interactions with biological targets.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets. Its structure allows it to bind to enzymes or receptors, influencing biological pathways. For instance, the nicotinamide moiety suggests it may interact with NAD+-dependent enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate is unique due to its specific combination of functional groups and structural motifs. Similar compounds include:
Ethyl 2-aminothiazole-4-carboxylate: : Lacks the nicotinamide and thiophene moieties.
Nicotinamide adenine dinucleotide (NAD+) analogs: : Similar nicotinamide functionality but differ significantly in structure and function.
This compound stands out due to the inclusion of the tetrahydrothiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-23-14(21)8-11-9-26-17(19-11)20-15(22)13-4-3-6-18-16(13)24-12-5-7-25-10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKMBRGGJHWIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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